

Edelinontrine: A Potent and Selective Tool for Investigating PDE9A Function

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Application Notes and Protocols for Researchers

Introduction

Edelinontrine, also known as PF-04447943, is a highly potent and selective small-molecule inhibitor of phosphodiesterase 9A (PDE9A).[1][2][3][4] PDE9A is a cGMP-specific phosphodiesterase, an enzyme that plays a crucial role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP).[5] By inhibiting PDE9A, **edelinontrine** effectively elevates cGMP concentrations, making it an invaluable tool for elucidating the physiological and pathological roles of cGMP signaling pathways. These application notes provide detailed protocols for the use of **edelinontrine** in various experimental settings to probe the function of PDE9A in neuroscience, cardiovascular research, and other areas of study.

Mechanism of Action

Edelinontrine competitively inhibits the catalytic activity of PDE9A, preventing the degradation of cGMP to GMP. This leads to an accumulation of cGMP in cells and tissues where PDE9A is expressed. Notably, PDE9A has a very high affinity for cGMP, suggesting it regulates basal levels of this second messenger. The selectivity of **edelinontrine** for PDE9A over other PDE families allows researchers to specifically investigate the cGMP-dependent signaling cascades modulated by this particular enzyme.

Applications in Research



Edelinontrine is a versatile tool compound with applications in a range of research areas:

- Neuroscience: PDE9A is highly expressed in the brain, and its inhibition has been shown to
 enhance synaptic plasticity and cognitive function. Edelinontrine can be used to study
 processes such as learning, memory, and neuronal excitability. It has been investigated for
 its potential in models of neurodegenerative diseases like Alzheimer's disease.
- Cardiovascular Disease: PDE9A is also expressed in the heart and vasculature. Inhibition of PDE9A with edelinontrine has been explored as a therapeutic strategy for conditions such as heart failure, where it may help to restore normal cGMP signaling.
- Sickle Cell Disease: Edelinontrine has been investigated in clinical trials for its potential to treat sickle cell disease, suggesting a role for PDE9A in the pathophysiology of this condition.
- Inflammatory Bowel Disease: Preclinical studies have shown that edelinontrine can attenuate colitis by suppressing oxidative stress and inflammation, indicating a potential role for PDE9A in gut inflammation.

Quantitative Data

The following tables summarize the key quantitative data for **edelinontrine**.

Table 1: In Vitro Potency and Selectivity of **Edelinontrine** (PF-04447943)

Target	Species	IC50 (nM)	Ki (nM)	Selectivity vs. PDE9A
PDE9A	Human	12	2.8	-
Rhesus	-	4.5	-	
Rat	-	18	-	_
PDE1C	Human	1394	-	~116-fold
Other PDEs (1-8, 10, 11)	-	>1000	-	>83-fold

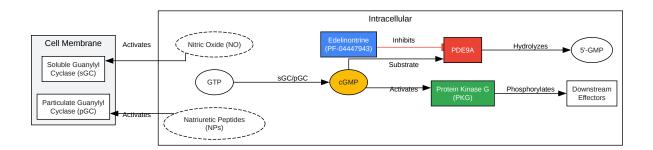


Table 2: In Vivo Efficacy of Edelinontrine (PF-04447943)

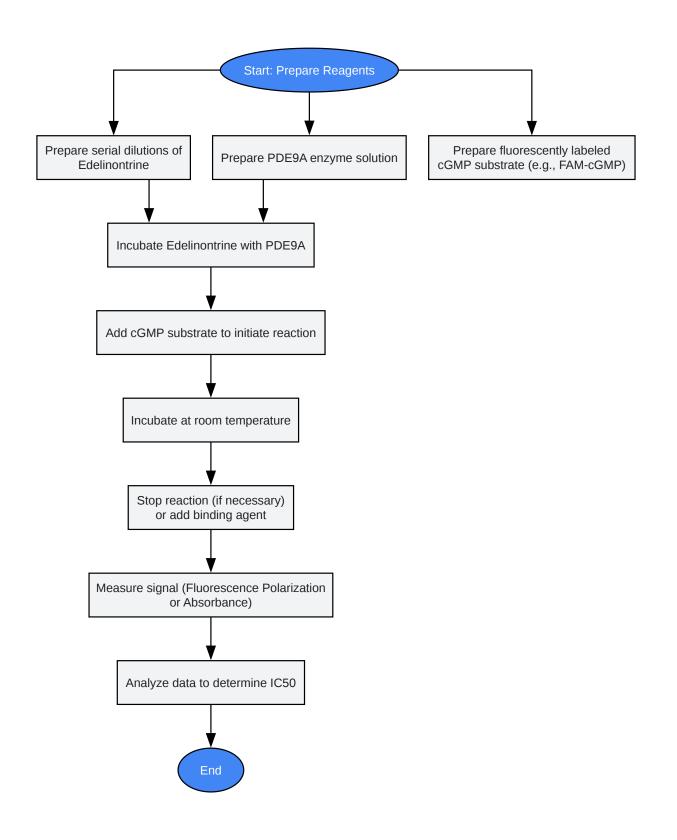
Model	Species	Dose	Effect
Cognitive Performance (Y-maze, social recognition, novel object recognition)	Mouse, Rat	1-3 mg/kg p.o.	Significant improvement in cognitive performance.
cGMP Levels in Cerebrospinal Fluid (CSF)	Rat	1-30 mg/kg p.o.	Dose-dependent increase in cGMP levels.
Synaptic Plasticity (Long-Term Potentiation)	Rat (hippocampal slices)	100 nM	Facilitation of LTP evoked by a weak tetanic stimulus.
Neurite Outgrowth	Rat (cultured hippocampal neurons)	30-100 nM	Significant increase in neurite outgrowth and synapse formation.
DSS-Induced Colitis	Mouse	-	Attenuation of oxidative stress and inflammation.

Signaling Pathways and Experimental Workflows cGMP Signaling Pathway and the Role of Edelinontrine









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